2-Butanone semicarbazone

Description

Contextualization within the Broader Semicarbazone Compound Class

Semicarbazones are a class of organic compounds formed by the reaction of an aldehyde or ketone with semicarbazide (B1199961). wikipedia.orgoxfordreference.com This reaction is a condensation reaction, where a molecule of water is eliminated. wikipedia.org Semicarbazones are characterized by the functional group C=N-NH-C(=O)NH2. sathyabama.ac.in They are generally crystalline solids with sharp melting points, a property that makes them highly useful for the identification and characterization of the parent aldehydes and ketones. wikipedia.orgoxfordreference.com

The broader class of semicarbazones has been explored for a variety of applications beyond simple chemical identification. Researchers have investigated their potential biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.aiwikipedia.orgontosight.ai This biological interest often stems from the ability of semicarbazones to chelate metal ions, which can influence their activity within biological systems. core.ac.uk

Historical Perspective of Semicarbazone Chemistry and Derivatization

The chemistry of semicarbazones dates back to the early 20th century, with the initial reports on the reaction between carbonyl compounds and semicarbazide. numberanalytics.com This discovery provided chemists with a straightforward and effective method for creating solid derivatives of often-liquid aldehydes and ketones. numberanalytics.comwikipedia.org The distinct melting points of these derivatives served as a crucial tool for qualitative analysis and identification of unknown carbonyl compounds. numberanalytics.comoxfordreference.com This technique became a standard procedure in organic chemistry laboratories for many decades.

Fundamental Significance of Ketone-Semicarbazone Adducts in Organic Chemistry

The formation of ketone-semicarbazone adducts is a classic example of a nucleophilic addition-elimination reaction at the carbonyl carbon. chemicalnote.com The terminal amino group of semicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. libretexts.org This is followed by the elimination of a water molecule to form the C=N double bond characteristic of the semicarbazone. libretexts.org

This reaction is of fundamental importance for several reasons:

Identification and Characterization: As mentioned, the sharp melting points of semicarbazones are invaluable for identifying the parent ketone. wikipedia.orgoxfordreference.com

Purification: The crystalline nature of semicarbazones allows for their easy separation and purification from reaction mixtures. oxfordreference.com The parent ketone can then be regenerated by hydrolysis of the purified semicarbazone. oxfordreference.com

Protecting Group: The semicarbazone group can be used as a protecting group for ketones in multi-step syntheses, masking the reactivity of the carbonyl group while other transformations are carried out on the molecule.

Overview of Research Trajectories for 2-Butanone (B6335102) Semicarbazone

Research involving 2-butanone semicarbazone has followed several key trajectories. Initially, its primary role was in analytical chemistry for the identification of 2-butanone. ontosight.ai However, scientific inquiry has expanded to explore other potential applications.

Current and potential research directions include:

Intermediate in Organic Synthesis: this compound can serve as a precursor for the synthesis of more complex molecules. ontosight.ai The semicarbazone moiety can be chemically modified to introduce different functional groups.

Coordination Chemistry: Like other semicarbazones, the 2-butanone derivative can act as a ligand, forming complexes with various metal ions. sathyabama.ac.incore.ac.uk The study of these metal complexes is an active area of research, with potential applications in catalysis and materials science.

Biological Activity Screening: While less common than for other semicarbazones, there is ongoing interest in the potential biological activities of this compound and its derivatives. ontosight.aiontosight.ai This includes screening for antimicrobial and other pharmacological properties.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (butan-2-ylideneamino)urea | nih.gov |

| CAS Number | 624-46-4 | nih.govchemicalbook.comguidechem.comlookchem.comchemicalbook.com |

| Molecular Formula | C5H11N3O | nih.govguidechem.comchemicalbook.com |

| Molecular Weight | 129.16 g/mol | nih.gov |

| Melting Point | 140 °C | guidechem.com |

| Appearance | Crystalline solid | wikipedia.orgsathyabama.ac.in |

| Solubility | Generally insoluble in water, soluble in organic solvents like ethanol (B145695). | numberanalytics.com |

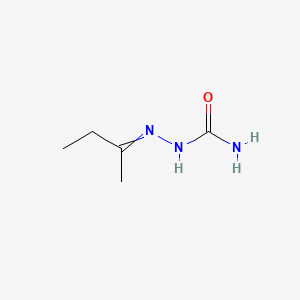

The structure of this compound features a butan-2-ylidene group attached to a semicarbazide moiety. The presence of both a C=N imine bond and an amide-like structure within the semicarbazide portion contributes to its chemical properties and reactivity.

Structure

3D Structure

Properties

Molecular Formula |

C5H11N3O |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(butan-2-ylideneamino)urea |

InChI |

InChI=1S/C5H11N3O/c1-3-4(2)7-8-5(6)9/h3H2,1-2H3,(H3,6,8,9) |

InChI Key |

TYLYPMBEMALHLV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NNC(=O)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butanone Semicarbazone and Its Derivatives

Condensation Reactions for the Synthesis of 2-Butanone (B6335102) Semicarbazone

The primary method for synthesizing 2-butanone semicarbazone is through a condensation reaction. nih.govsathyabama.ac.in This reaction involves the combination of 2-butanone (also known as methyl ethyl ketone) with semicarbazide (B1199961), typically in the form of semicarbazide hydrochloride. scispace.comsemanticscholar.org The reaction forms a Schiff base, resulting in the desired semicarbazone product, which is often a stable and crystalline solid. nih.govresearchgate.net This characteristic makes semicarbazones useful for the isolation, purification, and characterization of ketones and aldehydes. researchgate.net

The general reaction involves the nucleophilic attack of the primary amine group of semicarbazide on the carbonyl carbon of 2-butanone. This is followed by a dehydration step, which is often facilitated by an acidic catalyst, to form the carbon-nitrogen double bond (C=N) characteristic of the semicarbazone. nih.govsemanticscholar.org

The efficiency of semicarbazone synthesis is influenced by several key parameters, including the choice of solvent, reaction temperature, and the presence of catalysts.

Catalysts: Acidic catalysts are frequently employed to facilitate the condensation reaction, particularly for ketones, which are generally less reactive than aldehydes. nih.govsathyabama.ac.in Glacial acetic acid is a commonly used catalyst. nih.gov The reaction can also be carried out using semicarbazide hydrochloride directly, where the HCl salt provides the necessary acidic environment. scispace.com

Solvents: Ethanol (B145695) is a common solvent for this reaction, often used in absolute or 96% aqueous form. nih.govscispace.comresearchgate.net In some procedures, a solution of the ketone in ethanol is heated, and then an aqueous solution of semicarbazide hydrochloride and a catalyst is added. nih.gov

Temperature and Reaction Time: The reaction mixture is typically heated under reflux. Reaction times can vary significantly, from one hour to 48 hours, depending on the reactivity of the carbonyl compound and other conditions. nih.govscispace.com For less reactive ketones, longer reaction times or modified conditions may be necessary to achieve good yields. nih.gov

Solvent-Free Conditions: Environmentally friendly methods have been developed that avoid the use of solvents. One such method involves the use of ball-milling, where the solid reactants (ketone and semicarbazide hydrochloride) are milled together. researchgate.netresearchgate.net This technique can produce quantitative yields in relatively short times (e.g., 30-45 minutes), although it may require elevated temperatures (65-90 °C) for ketones like acetophenone (B1666503). researchgate.net

Achieving high yields is a central goal in the synthesis of this compound. Yields for the synthesis of semicarbazones from ketones are generally reported to be high, often exceeding 90% under optimized conditions. sathyabama.ac.in For the synthesis of this compound specifically, a yield of 78% has been reported. tandfonline.com

Strategies to optimize the yield include:

Stoichiometry: Using stoichiometric amounts of the ketone and semicarbazide is a common practice. researchgate.net

Reaction Conditions: For challenging reactions, such as those involving less reactive diaryl ketones, modifications like increasing the reaction time, using microwave irradiation, or adding a molecular sieve to remove water can improve yields. nih.gov

Work-up Procedure: The final product is often isolated by filtration after precipitation from the reaction mixture, which can be induced by cooling or concentrating the solution. nih.govscispace.com Recrystallization from a suitable solvent, such as ethanol, is used to purify the product and maximize the recovery of the crystalline semicarbazone. scispace.comtandfonline.com

The following table summarizes the reported yields for this compound and analogous compounds under various synthetic conditions.

| Compound | Starting Ketone | Yield (%) | Reference |

|---|---|---|---|

| This compound | 2-Butanone | 78% | tandfonline.com |

| Valerophenone (B195941) semicarbazone | Valerophenone | 82% | tandfonline.com |

| Hydroxysemicarbazone of Benzophenone | Benzophenone | 72% | nih.gov |

| Hydroxysemicarbazone of Acetophenone | Acetophenone | 75% | nih.gov |

Synthesis of Functionalized and Modified Derivatives of this compound

This compound serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds and functionalized ligands.

1,2,3-Selenadiazoles can be synthesized from semicarbazones through a cyclization reaction involving selenium dioxide (SeO₂). researchgate.netnih.gov In this process, this compound is treated with selenium dioxide. scispace.comtandfonline.com The reaction involves the oxidative cyclization of the semicarbazone, where the selenium dioxide acts as the selenium source and oxidizing agent.

A notable method for this transformation is a solvent-free reaction where this compound and selenium dioxide are ground together in a mortar and pestle at room temperature. tandfonline.com This mechanochemical approach provides a rapid and efficient route to the corresponding 4-ethyl-5-methyl-1,2,3-selenadiazole. tandfonline.com Alternatively, the reaction can be carried out by refluxing the semicarbazone and selenium dioxide in a solvent like acetic acid for several hours. scispace.comresearchgate.net

The condensation methodology used for 2-butanone is broadly applicable to a wide range of other aldehydes and ketones, allowing for the synthesis of a diverse library of substituted semicarbazone derivatives. sathyabama.ac.inresearchgate.net The fundamental reaction between a carbonyl group and semicarbazide remains the same, but the properties of the resulting semicarbazone are dictated by the structure of the starting carbonyl compound. semanticscholar.org

For example, isopropyl methyl semicarbazone and valerophenone semicarbazone have been synthesized from 3-methyl-2-butanone (B44728) and valerophenone, respectively, using analogous procedures to that of this compound. tandfonline.com Similarly, semicarbazones have been prepared from various ketones like acetophenone and cyclohexanone. scispace.comresearchgate.net These reactions demonstrate the versatility of the synthetic route for creating derivatives with different aliphatic and aromatic substituents. tandfonline.com

The semicarbazone functional group is a key building block in the design of complex, multidentate ligands due to its effective chelating properties with metal ions. semanticscholar.orgmdpi.com These ligands can be incorporated into larger molecular scaffolds to create multi-arm or hybrid structures for applications in coordination chemistry and materials science. mdpi.comnih.govnih.gov

An example of this approach is the functionalization of a calix sathyabama.ac.inarene macrocycle. mdpi.com In this synthesis, a calixarene (B151959) platform is first modified to introduce thiosemicarbazide (B42300) arms. These arms are then reacted with an aldehyde (salicylaldehyde) in a subsequent condensation step to form a multi-dentate chelating ligand containing two thiosemicarbazone moieties. mdpi.com While this example uses a thiosemicarbazone (containing sulfur instead of oxygen), the synthetic principle of condensing a semicarbazide-functionalized scaffold with a carbonyl compound is directly analogous and applicable to creating oxygen-containing semicarbazone derivatives. semanticscholar.org

Hybrid ligands have also been synthesized by combining the semicarbazone moiety with other functionalities. For instance, a hybrid ligand was prepared from diacetyl-2-(thiosemicarbazone) and isonicotinic acid hydrazide, demonstrating how different hydrazone-type structures can be integrated into a single molecule to create ligands with unique coordination properties. nih.gov These complex ligands often serve as "gorge-spanning" molecules capable of interacting with multiple sites within biological targets, such as enzymes. nih.gov

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methods is a central focus of modern chemistry. In the synthesis of this compound and its derivatives, green chemistry principles are applied to reduce waste, minimize energy consumption, and eliminate the use of hazardous solvents. Key advancements in this area include solventless reaction methodologies and the application of microwave irradiation, which offer significant improvements over traditional synthetic routes. These techniques not only align with the goals of green chemistry but also often result in higher yields and shorter reaction times.

Solventless Reaction Methodologies

Solvent-free synthesis represents a significant step forward in green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. The condensation reaction between a ketone, such as 2-butanone, and a semicarbazide to form the corresponding semicarbazone can be effectively carried out without a solvent medium. asianpubs.orgresearchgate.net

These reactions are typically performed by grinding the solid reactants together, sometimes with the aid of a catalyst or by using microwave irradiation on a mixture of the neat reactants. publish.csiro.auresearchgate.net The absence of a solvent simplifies the work-up procedure, as the product can often be isolated directly in a pure form, reducing the need for extensive purification steps. asianpubs.orgresearchgate.net Research has demonstrated that this approach is not only convenient and mild but also results in clean reactions with high yields. asianpubs.orggoogle.com The procedure often involves simply mixing the carbonyl compound with semicarbazide hydrochloride, sometimes with a solid support like basic alumina (B75360), which can also act as a catalyst. researchgate.net This method is considered economical, efficient, and environmentally friendly. google.com

One effective solvent-free methodology involves the mechanical milling of aldehydes or ketones with semicarbazide. researchgate.net This technique is fast, simple, and does not require catalysts or solid supports, presenting a waste-free alternative to conventional methods. researchgate.net

Table 1: Comparison of Solventless Synthesis Methods for Semicarbazones

| Carbonyl Compound | Methodology | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Various Aldehydes & Ketones | Grinding at room temperature | Not Specified | High | asianpubs.orgresearchgate.net |

| Various Aldehydes & Ketones | Microwave irradiation (solvent-free) | 1-2 min | 80-97 | publish.csiro.au |

| Various Aldehydes & Ketones | Ball-milling | Not Specified | High | researchgate.net |

| Various Aldehydes | Mixing with p-aminobenzenesulfonic acid catalyst | Short | >95 | google.com |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering a significant improvement over conventional heating methods. asianpubs.org This technique drastically reduces reaction times, often from hours to mere seconds or minutes, while simultaneously improving product yields and purity. asianpubs.orgekb.eg The application of microwave irradiation in the synthesis of semicarbazones involves the reaction of an aldehyde or ketone with semicarbazide hydrochloride, typically in the presence of a base like sodium acetate (B1210297). asianpubs.orgasianpubs.org

Studies comparing microwave-assisted synthesis with conventional reflux methods for semicarbazone formation have highlighted the dramatic advantages of the former. For instance, conventional methods may require 3-4 hours of reflux to achieve yields between 68-78%. asianpubs.org In stark contrast, the same reactions under microwave irradiation can be completed in 60-80 seconds with significantly higher yields, ranging from 85-96%. asianpubs.org This efficiency is attributed to the direct and rapid heating of the reaction mixture by microwaves, leading to a faster reaction rate. asianpubs.org The use of microwave reactors can prove to be more efficient than conventional methods, and yields can be further improved by modifications such as increasing reaction time or adding a molecular sieve. nih.gov

The general procedure involves subjecting the mixture of the carbonyl compound, semicarbazide hydrochloride, and sodium acetate to microwave irradiation at a specific power level for a short duration. asianpubs.org The completion of the reaction is often monitored using thin-layer chromatography (TLC). asianpubs.org This rapid, simple, and efficient procedure provides cleaner products and aligns well with the principles of green chemistry by reducing energy consumption and reaction time. asianpubs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Semicarbazones

| Synthesis Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional (Reflux) | 3-4 hours | 68-78 | asianpubs.org |

| Microwave-Assisted | 60-80 seconds | 85-96 | asianpubs.org |

Structural Elucidation and Spectroscopic Analysis Methodologies for 2 Butanone Semicarbazone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 2-butanone (B6335102) semicarbazone. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map the connectivity and chemical environment of each atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between neighboring protons. In a typical ¹H NMR spectrum of 2-butanone semicarbazone, distinct signals corresponding to the various proton groups are observed.

The protons of the methyl group adjacent to the C=N bond typically appear as a singlet. The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, a pattern indicative of an ethyl group. orgchemboulder.com The protons attached to the nitrogen atoms (N-H) of the semicarbazide (B1199961) moiety produce signals that can vary in chemical shift and appearance depending on the solvent and concentration.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (next to C=N) | ~1.8-2.0 | Singlet |

| -CH₂-CH₃ | ~2.2-2.4 | Quartet |

| -CH₂-CH₃ | ~1.0-1.2 | Triplet |

| -NH₂ | Variable | Broad Singlet |

| >N-H | Variable | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the number of non-equivalent carbon atoms in the molecule. libretexts.org For this compound, distinct signals are expected for each of the five carbon atoms.

The carbon atom of the C=N imine bond is characteristically found downfield (at a higher ppm value). The carbonyl carbon (C=O) of the semicarbazide moiety also has a distinct chemical shift in the downfield region. libretexts.org The remaining signals correspond to the methyl and ethyl carbons.

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C =N | ~155-165 |

| C =O | ~158-160 |

| C H₃ (next to C=N) | ~15-20 |

| -C H₂-CH₃ | ~25-30 |

| -CH₂-C H₃ | ~10-15 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. nih.gov

Multinuclear Magnetic Resonance Studies (e.g., ¹¹B NMR for Boron Complexes)

When this compound or its derivatives are used as ligands to form complexes with other elements, multinuclear NMR can be employed. For instance, if a boron-containing reagent is reacted with the semicarbazone, ¹¹B NMR spectroscopy becomes a crucial tool for characterizing the resulting boron complex.

The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the electronic environment of the boron atom. aiinmr.com A change from a three-coordinate to a four-coordinate boron center upon complexation results in a significant upfield shift in the ¹¹B NMR spectrum. aiinmr.com This allows for the direct observation of the interaction between the semicarbazone ligand and the boron center. The chemical shift range for boron compounds is wide, and specific ranges are characteristic of different boron species, such as boronic esters or tetraalkylborates. sdsu.eduhuji.ac.il

E/Z Isomerism Characterization via NMR

The carbon-nitrogen double bond (C=N) in this compound is subject to geometric isomerism, leading to the possibility of E and Z isomers. NMR spectroscopy is a powerful method to identify and distinguish between these isomers. creative-biostructure.com

The chemical shifts of protons and carbons located near the C=N bond are influenced by the spatial arrangement of the substituents. docbrown.infodocbrown.info In particular, the protons of the alkyl groups attached to the imine carbon will experience different shielding or deshielding effects depending on their proximity to the semicarbazide moiety. This difference in the electronic environment leads to separate sets of signals for the E and Z isomers in both ¹H and ¹³C NMR spectra. najah.edu For related compounds, it has been noted that the chemical shifts of N-alkyl groups for Z-isomers often have lower δ-values than for E-isomers due to the anisotropic effect of a nearby aryl ring. najah.edu By comparing the chemical shifts and integrating the signals, the ratio of the two isomers in a sample can be determined.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in a molecule. innovatechlabs.com It works by measuring the absorption of infrared radiation, which excites molecular vibrations. azooptics.com

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays a series of absorption bands that serve as a "molecular fingerprint". azooptics.com Each band corresponds to a specific vibrational mode of a functional group within the molecule.

Key characteristic absorption bands for this compound include:

N-H Stretching: The N-H bonds of the primary amine (-NH₂) and secondary amide (-NH-) groups typically show absorptions in the region of 3200-3500 cm⁻¹.

C-H Stretching: Absorptions due to the C-H bonds of the alkyl groups are observed just below 3000 cm⁻¹. vscht.cz

C=O Stretching (Amide I band): A strong, prominent absorption band for the carbonyl group of the urea (B33335) moiety is found in the region of 1650-1700 cm⁻¹.

C=N Stretching: The imine group (C=N) stretching vibration appears in the 1620-1680 cm⁻¹ region, sometimes overlapping with other bands.

N-H Bending (Amide II band): The bending vibration of the N-H bond is typically observed around 1550-1650 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine/Amide) | Stretching | 3200-3500 | Medium-Strong |

| C-H (Alkyl) | Stretching | 2850-2960 | Medium-Strong |

| C=O (Urea) | Stretching | 1650-1700 | Strong |

| C=N (Imine) | Stretching | 1620-1680 | Medium |

| N-H (Amide) | Bending | 1550-1650 | Medium |

Note: Wavenumber ranges are approximate and can be influenced by the molecular environment and sample state. nih.gov

Electronic Absorption Spectroscopy for Chromophore Analysis

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a valuable technique for analyzing compounds containing chromophores, which are parts of a molecule responsible for its color by absorbing light at specific wavelengths. In this compound, the key chromophore is the C=N-N-C=O conjugated system. The absorption of UV or visible radiation by this system results in the promotion of electrons from lower energy molecular orbitals to higher energy ones. jetir.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a compound provides information about its electronic transitions. Semicarbazones, including this compound, typically exhibit characteristic absorption bands in the UV region. These absorptions are primarily due to n → π* and π → π* electronic transitions within the semicarbazone moiety.

The n → π* transition involves the excitation of an electron from a non-bonding (n) orbital, typically located on the nitrogen and oxygen atoms, to an anti-bonding pi (π*) orbital of the imine (C=N) group. These transitions are generally of lower energy and appear at longer wavelengths, although they often have a low molar absorptivity (ε). For simple ketones, this transition is observed around 270-300 nm. masterorganicchemistry.com For instance, the parent ketone, 2-butanone, displays an absorption maximum in the ultraviolet region. researchgate.net The formation of the semicarbazone derivative introduces further conjugation, which is expected to shift the absorption maxima.

The π → π* transitions are higher in energy and involve the promotion of an electron from a bonding pi (π) orbital to an anti-bonding pi (π) orbital. These transitions are more intense (higher ε) and occur at shorter wavelengths compared to n → π transitions. Increased conjugation in a molecule, such as in the semicarbazone derivative compared to the parent ketone, generally leads to a bathochromic shift (shift to longer wavelengths) of the π → π* absorption band. masterorganicchemistry.com

Table 1: Typical Electronic Transitions in Semicarbazones

| Transition Type | Description | Approximate Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| n → π* | Excitation of a non-bonding electron to an anti-bonding π* orbital. | 270 - 350 | Low |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. The molecular formula of this compound is C5H11N3O. nih.govguidechem.com Using the exact masses of the most abundant isotopes of its constituent elements (C, H, N, and O), the monoisotopic mass of the neutral molecule can be calculated. This precise mass is a critical piece of data for the unambiguous identification of the compound in complex mixtures.

Table 2: Calculated Exact Mass of this compound

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C5H11N3O | 129.09021 |

Data sourced from PubChem. nih.gov

In a typical HRMS experiment, the compound is ionized, often forming a protonated molecule [M+H]+ or a radical cation [M]•+. The mass analyzer then measures the m/z of this ion with high precision, allowing for the determination of its elemental formula.

Fragmentation Pathway Elucidation

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged ions. chemguide.co.uk The pattern of these fragment ions provides a molecular fingerprint that can be used for structural elucidation.

While a detailed fragmentation study specifically for this compound is not extensively documented, the fragmentation pattern can be predicted based on the known behavior of ketones and semicarbazones. The parent ketone, 2-butanone, shows characteristic fragmentation patterns. britannica.comnist.gov Its mass spectrum is dominated by alpha-cleavage, leading to the formation of acylium ions. dgms.eu

For this compound, the molecular ion ([C5H11N3O]•+) would have an m/z of 129. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the C=N group. This could result in the loss of a methyl radical (•CH3) to form an ion at m/z 114, or the loss of an ethyl radical (•C2H5) to form an ion at m/z 100.

Cleavage of the semicarbazide moiety: Fragmentation within the semicarbazone group itself can occur. This might involve the loss of isocyanic acid (HNCO) or the loss of the carbamoyl (B1232498) group (•CONH2).

McLafferty Rearrangement: If a gamma-hydrogen is available, a rearrangement reaction can occur, leading to the elimination of a neutral alkene and the formation of a characteristic fragment ion.

The analysis of the relative abundances of these fragment ions in the mass spectrum allows for the reconstruction of the molecule's structure.

Table 3: Predicted Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Ion Structure | Origin |

|---|---|---|

| 129 | [CH3CH2C(CH3)=NNHCONH2]•+ | Molecular Ion (M•+) |

| 114 | [CH3CH2C=NNHCONH2]+ | Loss of •CH3 |

| 100 | [CH3C=NNHCONH2]+ | Loss of •C2H5 |

| 86 | [C4H8N2]•+ | Loss of HNCO |

| 72 | [C4H8O]•+ | Fragment corresponding to 2-butanone |

X-ray Crystallography for Solid-State Structure and Conformational Studies

While the crystal structure of this compound itself has not been reported, the structure of a closely related compound, crotonaldehyde (B89634) semicarbazone, provides valuable insights into the expected solid-state conformation and intermolecular interactions. nih.govnih.govresearchgate.net

In the crystal structure of crotonaldehyde semicarbazone, the molecule adopts an E conformation about the imine (C=N) bond. The semicarbazone fragment is nearly planar. A key feature is the presence of an intramolecular N-H•••N hydrogen bond, which forms a stable five-membered ring (an S(5) motif). nih.govresearchgate.net

In the solid state, molecules of crotonaldehyde semicarbazone are linked by intermolecular N-H•••O hydrogen bonds, forming layers. nih.govnih.gov It is highly probable that this compound would exhibit similar structural features, including a planar or near-planar semicarbazone moiety, an E configuration around the C=N bond, and a network of intermolecular hydrogen bonds involving the amide N-H protons and the carbonyl oxygen atom, which would govern its crystal packing. These hydrogen bonds are crucial in stabilizing the crystal lattice.

Table 4: Selected Crystallographic Data for Crotonaldehyde Semicarbazone (Analogue)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Conformation at C=N bond | E |

| Key Intermolecular Interaction | N-H•••O hydrogen bonds |

| Key Intramolecular Interaction | N-H•••N hydrogen bond (S(5) ring) |

Data from Arfan et al. (2015). nih.govnih.govresearchgate.net

Coordination Chemistry of 2 Butanone Semicarbazone and Its Metal Complexes

Ligand Design and Chelation Behavior of 2-Butanone (B6335102) Semicarbazone

Semicarbazones, as a class of ligands, are known for their flexible coordination behavior, which is dictated by the electronic and steric properties of the parent ketone and the nature of the metal ion. researchgate.net They can coordinate to metal ions as either neutral or deprotonated ligands. researchgate.net

2-Butanone semicarbazone possesses three potential donor sites: the oxygen atom of the carbonyl group and the two nitrogen atoms of the azomethine and hydrazine (B178648) moieties. ccsenet.org Theoretical and experimental studies on semicarbazone ligands have shown that they typically act as bidentate ligands, coordinating to the metal center through the carbonyl oxygen and the azomethine nitrogen atom (N,O-coordination). nih.govresearchgate.net This coordination mode results in the formation of a stable five-membered chelate ring.

The coordination can occur in two primary forms:

Keto Form: The ligand coordinates in its neutral form, binding through the lone pair of electrons on the carbonyl oxygen and the azomethine nitrogen. This is common in complexes formed under neutral conditions.

Enol Form: Under basic conditions or in the presence of certain metal ions, the ligand can undergo deprotonation of the hydrazine (-NH-) proton, leading to tautomerization to the enol form. In this anionic form, it coordinates through the enolic oxygen and the azomethine nitrogen.

Infrared (IR) spectroscopy is a key technique for identifying the coordination mode. Upon complexation, a shift in the characteristic vibrational frequencies of the C=O (carbonyl) and C=N (azomethine) groups is observed. A shift of the ν(C=O) band to a lower frequency (red shift) indicates coordination through the carbonyl oxygen. Similarly, a red shift in the ν(C=N) band confirms the involvement of the azomethine nitrogen in bonding to the metal ion. researchgate.net

| Functional Group | Typical Wavenumber in Free Ligand (cm⁻¹) | Change Upon Complexation | Reason for Shift |

|---|---|---|---|

| ν(C=O) | ~1680-1700 | Shifts to lower frequency (1600-1650 cm⁻¹) | Coordination of carbonyl oxygen to the metal center weakens the C=O bond. |

| ν(C=N) | ~1600-1640 | Shifts to lower frequency (1580-1620 cm⁻¹) | Donation of electron density from the azomethine nitrogen to the metal center. |

| ν(N-H) | ~3100-3400 | Broadening or shifting; disappears in enol form | Involvement in hydrogen bonding or deprotonation upon enolization. |

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with semicarbazone ligands is generally straightforward, typically involving the reaction of the ligand with a metal salt in a suitable solvent.

While specific studies detailing the synthesis of Cu(II), Fe(II), Co(II), and Zn(II) complexes with this compound are not extensively documented, the general procedure follows established methods for other semicarbazone ligands. revistabionatura.com The synthesis typically involves dissolving the this compound ligand in a solvent such as ethanol (B145695) or methanol. A solution of the corresponding metal salt (e.g., chloride, sulfate, or acetate (B1210297) salts of Cu(II), Fe(II), Co(II), or Zn(II)) in the same solvent is then added to the ligand solution. The reaction mixture is often heated under reflux for several hours to ensure completion. Upon cooling, the resulting metal complex precipitates out of the solution and can be isolated by filtration, washed with the solvent, and dried. revistabionatura.com The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers and geometries.

Mixed-ligand complexes, which contain more than one type of ligand coordinated to the central metal ion, can be synthesized to fine-tune the properties of the complex. The synthetic approach for mixed-ligand complexes involving this compound would typically involve a three-component reaction. A metal salt is first reacted with a secondary ligand (e.g., a heterocyclic amine like 1,10-phenanthroline (B135089) or an amino acid) in a 1:1 molar ratio. Subsequently, this compound is added to this solution, also in a 1:1 molar ratio relative to the metal ion. nih.gov The mixture is then refluxed, leading to the formation of the mixed-ligand complex. The order of addition of the ligands can sometimes influence the final product.

The coordination chemistry of semicarbazones extends beyond transition metals to include main group elements like boron. Studies on semicarbazones derived from ketones structurally similar to 2-butanone, such as 3-hydroxy-2-butanone, have demonstrated the formation of unique boron complexes. researchgate.net

The reaction of a semicarbazone with a boron precursor like oxybis(diacetoxyborane) in 1:1 or 1:2 molar ratios in a suitable solvent leads to the formation of binuclear boron complexes. researchgate.net These reactions result in derivatives with a stable B-O-B linkage. The resulting complexes are typically colored solids, non-electrolytic, and monomeric in nature. Spectroscopic studies (including ¹H, ¹¹B, and ¹³C NMR) have been used to elucidate their structures, revealing a tetra-coordinated environment around each boron atom. researchgate.net In these structures, the semicarbazone acts as a bifunctional tridentate or bidentate ligand, bonding to the boron atom through its oxygen and nitrogen donor atoms.

Structural Characterization and Geometry Determination of Metal Complexes

The structures of metal complexes containing this compound are determined using a combination of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula of the complex, which helps in determining the metal-to-ligand ratio.

Spectroscopic methods are crucial for elucidating the coordination environment:

Infrared (IR) Spectroscopy: As discussed previously, shifts in the vibrational frequencies of the ν(C=O) and ν(C=N) bands confirm the participation of the oxygen and nitrogen atoms in coordination. The appearance of new bands in the far-IR region can be assigned to M-O and M-N vibrations, further supporting complex formation.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the central metal ion. The position and intensity of d-d transition bands are characteristic of specific coordination environments, such as octahedral, tetrahedral, or square planar. revistabionatura.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (such as those of Zn(II) or certain Co(III) and B(III) complexes), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. A shift in the resonance of protons and carbons near the donor atoms upon complexation confirms the coordination sites. researchgate.net

Magnetic Susceptibility Measurements: This technique helps determine the number of unpaired electrons in the metal center of paramagnetic complexes (e.g., Cu(II), Fe(II), Co(II)). The measured magnetic moment can distinguish between different possible geometries, such as high-spin and low-spin octahedral or tetrahedral configurations. revistabionatura.com

Based on these characterization methods, transition metal complexes of semicarbazones commonly adopt well-defined geometries. For instance, Co(II), Ni(II), and Cu(II) can form four-coordinate (tetrahedral or square planar) or six-coordinate (octahedral) complexes depending on the stoichiometry and the presence of other ligands or solvent molecules in the coordination sphere. researchgate.netrevistabionatura.com Zn(II) complexes, having a d¹⁰ configuration, typically favor a tetrahedral geometry.

Spectroscopic Evidence for Metal-Ligand Coordination

The coordination of this compound to a central metal ion is substantiated through distinct changes observed in its infrared (IR) and electronic (UV-Vis) spectra upon complexation. In the IR spectrum of the free ligand, characteristic bands corresponding to the azomethine group (C=N) and the carbonyl group (C=O) of the semicarbazone moiety are present. Upon coordination with a metal ion, a noticeable shift in the frequency of the C=N band is observed, which indicates the involvement of the iminic nitrogen atom in the coordination process. revistabionatura.com This shift demonstrates the formation of a metal-nitrogen (M-N) bond.

Furthermore, a shift in the ν(C=O) band suggests that the ligand coordinates to the metal ion via the oxygen atom as well. revistabionatura.com The formation of these new coordinate bonds is further confirmed by the appearance of new, non-ligand bands in the far-infrared region of the complexes' spectra. These bands are assigned to the metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) vibrations. revistabionatura.com For instance, new bands have been observed in the 609-694 cm⁻¹ and 401-497 cm⁻¹ ranges, corresponding to M-O and M-N bonds, respectively. revistabionatura.com

Electronic spectra provide additional evidence for coordination and offer insights into the geometry of the resulting metal complexes. The spectra of the complexes often display d-d transitions, which are characteristic of the specific metal ion and its coordination environment. For example, a Ni(II) complex might show a peak around 794 nm, attributed to the ³A₂g(F) → ³T₂g(F) transition, which is indicative of an octahedral geometry. revistabionatura.com Similarly, a Cu(II) complex may exhibit a peak around 941 nm, corresponding to the ²Eg → ²T₂g transition. revistabionatura.com These d-d transition bands are absent in the spectrum of the free ligand and are a direct consequence of the metal-ligand interaction.

Table 1: Spectroscopic Data for Metal-Ligand Coordination

| Complex Type | Spectroscopic Technique | Key Observation | Inference |

|---|---|---|---|

| General Semicarbazone Complexes | FT-IR | Shift in the ν(C=N) band | Coordination via azomethine nitrogen. revistabionatura.com |

| General Semicarbazone Complexes | FT-IR | Shift in the ν(C=O) band | Coordination via carbonyl oxygen. revistabionatura.com |

| General Semicarbazone Complexes | Far-IR | Appearance of new bands (401-694 cm⁻¹) | Formation of M-N and M-O bonds. revistabionatura.com |

| Ni(II) Complex | Electronic Spectra (UV-Vis) | Peak at 794 nm | Octahedral geometry. revistabionatura.com |

Thermal Stability Investigations of Metal Complexes

The decomposition of these complexes often occurs in distinct stages at elevated temperatures. nih.gov For instance, TGA studies might show that a complex is stable up to temperatures of 150–250 °C, after which it begins to degrade. nih.gov The process can involve the initial loss of any coordinated or lattice water molecules, followed by the decomposition of the organic ligand moiety at higher temperatures, ultimately resulting in the formation of a stable metal oxide as the final residue. nih.gov The thermal stability of complexes with the same ligand can vary depending on the central metal ion. chemprob.org For example, a comparative study on different transition metal complexes of a Schiff base ligand concluded the following order of thermal stability: Ni(II) > Cu(II) > Co(II) > Fe(II). chemprob.org

Table 3: Thermal Decomposition Data for Schiff Base Metal Complexes

| Compound | Stability Range (°C) | Decomposition Stages | Final Product |

|---|---|---|---|

| Co(II) Complex | Stable up to 150 °C | Multi-stage decomposition | Metal Oxide. nih.gov |

| Cu(II) Complex | Stable up to 200-250 °C | Multi-stage decomposition | Metal Oxide. nih.gov |

Influence of Metal Coordination on the Reactivity and Molecular Properties of Semicarbazones

The coordination of a semicarbazone ligand, such as this compound, to a metal ion can significantly alter its chemical reactivity and biological properties. orientjchem.org Metal ions are Lewis acids that can polarize the coordinated ligand, influencing its reactivity. nih.gov One of the most notable effects is the enhancement of the biological activity of the semicarbazone upon chelation.

Numerous studies have shown that while the free semicarbazone or thiosemicarbazone ligand may exhibit modest biological activity, its corresponding metal complexes often show significantly increased potency. orientjchem.orgnih.gov For example, the complexation of a 2-butanone thiosemicarbazone ligand with metal ions like Co(II), Fe(II), Cu(II), and Zn(II) markedly increased its cytotoxicity against cancer cell lines. nih.gov Similarly, the antibacterial activity of Schiff base ligands against bacteria such as Staphylococcus aureus and Escherichia coli is often enhanced upon the formation of metal chelates. orientjchem.org This increased activity is often attributed to the concept of chelation, which can increase the lipophilic nature of the molecule, facilitating its transport across cell membranes. The identity of the metal ion plays a crucial role, with different metals imparting varying degrees of activity to the complex. mdpi.com

Theoretical and Computational Chemistry Studies of 2 Butanone Semicarbazone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. scirp.org This method is founded on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to model a wide range of molecular properties with a favorable balance of accuracy and computational cost. irjweb.comnih.gov For 2-Butanone (B6335102) semicarbazone, these calculations can elucidate its three-dimensional structure, orbital energies, charge distribution, and reactivity patterns.

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined by calculating forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is found. arxiv.org For 2-Butanone semicarbazone, this process yields crucial data on bond lengths, bond angles, and dihedral angles.

The optimized structure provides insights into the molecule's stereochemistry. For instance, calculations can confirm the hybridization of key atoms, such as the sp² hybrid character of the nitrogen and aromatic carbon atoms. nih.gov The planarity of the semicarbazone moiety and the orientation of the butanone group are determined, which are critical for understanding intermolecular interactions. The theoretical structural parameters can then be compared with experimental data, if available, to validate the chosen computational method.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: These are representative values based on typical bond lengths and angles for similar structures; specific values are determined from DFT output.)

| Parameter | Bond/Angle | Description | Expected Value |

| Bond Length | C=O | Carbonyl bond stretch | ~1.23 Å |

| Bond Length | C=N | Imine bond stretch | ~1.28 Å |

| Bond Length | N-N | Hydrazine (B178648) bond stretch | ~1.38 Å |

| Bond Angle | C-N-N | Angle of the semicarbazone backbone | ~120° |

| Dihedral Angle | C-C-N-N | Torsion angle defining chain conformation | Varies |

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's stability and reactivity. irjweb.com

A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgnih.gov This charge transfer interaction is responsible for the bioactivity of many molecules. scirp.org For this compound, the distribution of the HOMO and LUMO across the molecular frame indicates the primary sites for electron donation and acceptance, respectively, providing a map of its reactive potential.

Table 2: Frontier Molecular Orbital Parameters

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. ku.edu.np These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly for understanding sites susceptible to electrophilic and nucleophilic attack. youtube.com The MEP is color-coded to represent different potential values:

Red/Orange/Yellow: Regions of negative electrostatic potential, rich in electrons. These areas are prone to electrophilic attack and are associated with electronegative atoms like oxygen and nitrogen. youtube.comwalisongo.ac.id

Blue: Regions of positive electrostatic potential, electron-deficient. These areas are susceptible to nucleophilic attack and are typically found around hydrogen atoms. youtube.comwalisongo.ac.id

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential around the carbonyl oxygen and the nitrogen atoms of the semicarbazide (B1199961) group. Conversely, positive potential would be concentrated on the hydrogen atoms, particularly the N-H protons.

From the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. irjweb.comscispace.com These descriptors, based on DFT, provide a theoretical framework for understanding molecular reactivity.

Table 3: Global Reactivity Descriptors Derived from FMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The negative of electronegativity; indicates electron escaping tendency. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule. irjweb.com |

| Chemical Softness (σ) | σ = 1 / η | The reciprocal of hardness; indicates a molecule's polarizability. nih.gov |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. irjweb.comscispace.com |

These parameters allow for a quantitative comparison of the reactivity of this compound with other molecules. A high electrophilicity index, for example, suggests the molecule acts as a strong electrophile.

Molecules that exhibit a significant change in their dipole moment upon electronic excitation can possess notable non-linear optical (NLO) properties. These properties are crucial for applications in optoelectronics and materials science. analis.com.my DFT calculations are used to predict NLO behavior by computing key parameters such as the dipole moment (μ), the average polarizability (α), and the first hyperpolarizability (β). researchgate.net

The first hyperpolarizability (β) is a measure of the second-order NLO response. analis.com.my Molecules with large β values often feature strong electron-donating and electron-withdrawing groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. analis.com.my The small HOMO-LUMO gap often correlates with a larger hyperpolarizability. analis.com.my The NLO properties of this compound can be computationally evaluated and compared to standard reference materials like urea (B33335) to assess its potential for NLO applications. researchgate.net

DFT calculations are highly effective at predicting vibrational spectra (Infrared and Raman) and electronic absorption spectra (UV-Visible). scirp.org A powerful validation of the computational methodology is achieved by comparing these theoretical spectra with experimental data.

For vibrational analysis, DFT calculations yield harmonic frequencies corresponding to the normal modes of vibration. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically corrected using a scaling factor. A strong correlation between the scaled theoretical wavenumbers and the experimental IR and Raman peak positions confirms the accuracy of the optimized molecular structure and aids in the definitive assignment of vibrational bands to specific functional groups. scirp.org For this compound, key vibrational modes include the C=O stretch, C=N stretch, and N-H bending and stretching vibrations. echemi.com

Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, providing information on absorption wavelengths (λmax) and oscillator strengths, which can be compared to experimental UV-Vis spectra to understand the electronic structure and chromophoric properties of the molecule. nih.govku.edu.np

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, delocalization, and hyperconjugative interactions within a molecule by analyzing the electron density. uni-muenchen.dewikipedia.org This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concepts. uni-muenchen.dewikipedia.org

For this compound, an NBO analysis would provide a detailed picture of its electronic structure. The key interactions to investigate would be the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds. For instance, the lone pair on the amide nitrogen could interact with the antibonding orbital of the carbonyl group (C=O), and the lone pair on the imine nitrogen could interact with the C=N antibonding orbital. These interactions, referred to as delocalization or hyperconjugation, stabilize the molecule.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction between the donor (lone pair or bond) and the acceptor (antibonding orbital). A hypothetical NBO analysis of this compound would likely reveal significant n→π* interactions, contributing to the planarity and stability of the semicarbazone moiety. While specific studies on this compound are not available, this type of analysis is routinely applied to understand bonding in complex organic molecules. nih.govwisc.edu

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. pitt.eduwikipedia.org This approach is particularly powerful for characterizing non-covalent interactions, such as hydrogen bonds, which are crucial for understanding the crystal packing and biomolecular interactions of a compound like this compound.

A QTAIM analysis begins by identifying the critical points in the electron density (ρ). A bond critical point (BCP) located between two atoms is a necessary indicator of a chemical interaction, including hydrogen bonds. amercrystalassn.org The properties of the electron density at this BCP, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction.

For this compound, which has hydrogen bond donors (-NH2, -NH-) and acceptors (C=O, C=N), QTAIM analysis could be used to:

Identify and characterize intermolecular hydrogen bonds in its crystal structure.

Quantify the strength of these bonds. For hydrogen bonds, a positive Laplacian and a small, negative total energy density at the BCP are characteristic of electrostatic, closed-shell interactions.

Map the network of interactions that govern the supramolecular assembly of the compound.

Although no specific QTAIM studies on this compound were found, this methodology is widely used to provide deep insights into the intermolecular forces governing similar molecular systems. nih.govrsc.org

Conformational Analysis and Energy Landscape Studies

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. This is crucial for understanding a molecule's physical properties and biological activity, as these often depend on its three-dimensional shape.

The conformational landscape of this compound is determined by the rotation around its single bonds. Key rotations would include the bond between the ethyl group and the imine carbon, and the C-N and N-N bonds within the semicarbazone backbone. Computational studies on the parent molecule, 2-butanone, have identified at least three distinct minima on the potential energy surface, with steric and bond dipole interactions being primarily responsible for the conformational preferences. nih.gov Research has shown that for 2-butanone, a trans conformation (where the two CH3 moieties are oriented trans about the central C-C bond) is significantly more abundant than the higher-energy gauche rotamer. researchgate.net

For this compound, a full conformational analysis would involve systematically rotating the flexible bonds and calculating the energy of each resulting structure using methods like Density Functional Theory (DFT). This would generate a potential energy surface map, identifying the low-energy, stable conformers and the energy barriers for interconversion between them. Such studies would clarify which shapes the molecule is most likely to adopt, a critical first step for further in silico studies like molecular docking.

In Silico Approaches for Molecular Design and Predictive Characterization

While specific in silico studies focused solely on this compound are limited in the public literature, extensive research on the closely related analogue, 2-butanone thiosemicarbazone, demonstrates the application of these predictive methodologies. nih.govnih.govresearchgate.net The principles and techniques described below are directly applicable to this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

The process involves placing the ligand in the active site of the receptor and using a scoring function to estimate the binding energy (or affinity). A lower binding energy generally indicates a more stable and favorable interaction. For instance, studies on the thiosemicarbazone analogue of 2-butanone have used docking to predict its interaction with enzymes like topoisomerase II and ribonucleoside diphosphate reductase. nih.gov Such a study on this compound would identify:

The most likely binding pose within the receptor's active site.

The key amino acid residues involved in the interaction (e.g., through hydrogen bonds or hydrophobic contacts).

A calculated binding energy and inhibition constant (Ki), which serve as predictors of inhibitory activity. nih.gov

A hypothetical table of docking results for this compound against a target protein is shown below to illustrate the typical data generated.

| Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Interacting Residues |

| Example Kinase A | -6.5 | 50.2 µM | LYS76, GLU91, LEU130 |

| Example Protease B | -7.2 | 15.8 µM | ASP25, GLY27, ILE50 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound were not found.

Bioactivity scores are calculated based on a molecule's structural features to predict its potential to interact with major classes of drug targets. Online tools like Molinspiration are commonly used for this purpose. nih.govresearchtrend.net These tools compare the structure of a query molecule to a database of known active compounds and calculate scores for its likely activity as a:

GPCR ligand

Ion channel modulator

Kinase inhibitor

Nuclear receptor ligand

Protease inhibitor

Enzyme inhibitor

According to the general criteria used, a score greater than 0.0 indicates probable biological activity, a score between -5.0 and 0.0 suggests moderate activity, and a score less than -5.0 indicates probable inactivity. nih.govresearchtrend.net Research on the thiosemicarbazone analogue and its metal complexes found bioactivity scores in the moderately active range, suggesting potential as a basis for drug development. nih.gov A similar analysis for this compound would provide a rapid, preliminary assessment of its drug-like potential.

| Target Class | Predicted Bioactivity Score |

| GPCR Ligand | -0.25 |

| Ion Channel Modulator | -0.40 |

| Kinase Inhibitor | -0.15 |

| Nuclear Receptor Ligand | -0.80 |

| Protease Inhibitor | -0.55 |

| Enzyme Inhibitor | 0.10 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Activity Spectra for Substances (PASS) is another computational tool that predicts a wide range of biological activities for a molecule based on its structural formula. The output is a list of potential activities, each with a probability of being active (Pa) and inactive (Pi).

A PASS analysis for this compound would generate a broad biological profile, suggesting potential therapeutic effects or mechanisms of action. The Pa and Pi values range from 0 to 1, and typically, activities with Pa > Pi are considered possible for the compound. Often, activities with Pa > 0.7 are considered highly likely, while those with Pa between 0.5 and 0.7 are considered possible but less probable. This analysis can guide experimental testing by highlighting the most promising biological activities to investigate. Studies on related thiosemicarbazones have used PASS analysis to corroborate their potential as anticancer and antibacterial agents. nih.govguidechem.com

| Predicted Biological Activity | Pa (Probable Active) | Pi (Probable Inactive) |

| Anticonvulsant | 0.650 | 0.015 |

| Kinase Inhibitor | 0.580 | 0.040 |

| Antifungal | 0.510 | 0.032 |

| Antitubercular | 0.450 | 0.060 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Drug Likeness Assessment and Molecular Filtering

The evaluation of a compound's drug-likeness is a critical step in modern computational drug discovery. It involves the assessment of physicochemical properties to predict a molecule's potential to be an orally active drug in humans. This assessment for this compound is primarily based on established molecular filtering rules such as Lipinski's Rule of Five, Veber's Rule, and other lead-likeness criteria. These rules are derived from the statistical analysis of the properties of known oral drugs.

The fundamental physicochemical properties of this compound, which are used for these assessments, have been computationally determined and are available in public databases. guidechem.comchemicalbook.comguidechem.comnih.gov The key parameters include molecular weight (MW), the logarithm of the octanol-water partition coefficient (LogP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA). guidechem.comguidechem.com

Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness and predict the oral bioavailability of a compound. drugbank.comwikipedia.org The rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass of less than 500 daltons.

A calculated octanol-water partition coefficient (LogP) not greater than 5.

A compound is considered to have good drug-like properties if it violates no more than one of these conditions. drugbank.comwikipedia.org

For this compound, the relevant properties are as follows:

| Property | Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 129.16 g/mol | Yes (< 500) |

| LogP | 1.53 | Yes (≤ 5) |

| Hydrogen Bond Donors | 2 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |

As indicated in the table, this compound does not violate any of Lipinski's rules, suggesting it possesses favorable physicochemical properties for oral bioavailability.

Other Molecular Filtering Rules

Beyond Lipinski's rule, other filters are often applied to further refine the assessment of a compound's potential as a drug candidate. These include Veber's rule, which relates to molecular flexibility and polar surface area.

Veber's Rule suggests that good oral bioavailability is also associated with:

A rotatable bond count of 10 or fewer.

A topological polar surface area (TPSA) of 140 Ų or less.

The parameters for this compound in the context of Veber's rule are:

| Property | Value | Veber's Rule Compliance |

| Rotatable Bond Count | 2 | Yes (≤ 10) |

| Topological Polar Surface Area (TPSA) | 67.5 Ų | Yes (≤ 140 Ų) |

This compound also adheres to Veber's rule, indicating good molecular flexibility and polarity, which are important for membrane permeability.

The collective analysis using these computational filters suggests that this compound has a promising drug-like profile based on its structural and physicochemical properties.

Computational Toxicity Potential Assessment

The computational assessment of a molecule's toxicity is a crucial component of early-stage drug development, aiming to predict potential adverse effects and minimize late-stage failures. This is often achieved through in silico models that correlate chemical structures with known toxicological data.

For this compound, specific and detailed computational toxicology studies are not widely available in the public scientific literature. While computational studies on the closely related 2-butanone thiosemicarbazone and its metal complexes have been reported to have no toxic effects, these findings cannot be directly extrapolated to this compound due to structural differences. researchgate.net

However, some databases provide limited toxicological information for this compound, indicating it is considered poisonous by intravenous and intraperitoneal routes. guidechem.comchemicalbook.com It is also noted that upon heating to decomposition, it is expected to emit toxic fumes of nitrogen oxides (NOx). chemicalbook.com This information, while valuable, is not the result of a comprehensive computational toxicity assessment.

In the absence of direct in silico studies on this compound, it is common practice in computational toxicology to examine the parent ketone, in this case, 2-butanone (also known as methyl ethyl ketone or MEK). Toxicological profiles for 2-butanone indicate that it can cause irritation to the nose, throat, skin, and eyes. cdc.govfoodb.ca Inhalation can lead to neurotoxic effects such as headaches, fatigue, and a feeling of intoxication. nih.gov However, it is important to emphasize that the toxicological profile of the parent compound, 2-butanone, may not be representative of the semicarbazone derivative due to the significant structural and chemical differences.

A comprehensive computational toxicity assessment for this compound would require dedicated studies employing a range of in silico models, such as those for predicting carcinogenicity, mutagenicity, hepatotoxicity, and cardiotoxicity, among others. Such detailed predictive studies for this specific compound are not currently found in the reviewed literature.

Chemical Reactivity and Transformation Studies of 2 Butanone Semicarbazone

Reactions Leading to Novel Chemical Structures

2-Butanone (B6335102) semicarbazone is not merely a derivative for identification but also a versatile substrate for synthesizing more complex and novel chemical structures. Its functional group can be elaborated upon to build larger molecular frameworks, including heterocyclic systems and complex coordination compounds.

One significant application is its use in multicomponent reactions to create highly functionalized molecules. For instance, research has demonstrated that semicarbazones can react with aldehydes and p-toluenesulfinic acid in a three-component condensation. researchgate.net This reaction yields novel α-(tosylmethyl)semicarbazones, which are themselves valuable synthetic reagents. researchgate.net In the context of 2-butanone semicarbazone, this transformation would involve the formation of a new carbon-nitrogen bond and a carbon-sulfur bond, significantly increasing the molecular complexity and introducing a synthetically useful tosyl group.

| Reactants | Reaction Type | Resulting Structure Class |

|---|---|---|

| This compound, Aldehyde, p-Toluenesulfinic Acid | Three-Component Condensation | α-(Tosylmethyl)semicarbazones researchgate.net |

Furthermore, the nitrogen and oxygen atoms within the semicarbazone moiety can act as ligands, coordinating with metal ions to form stable metal complexes. While extensive research has been conducted on the coordination chemistry of the closely related thiosemicarbazones, the same principles apply to semicarbazones. nih.gov The reaction of this compound with various metal salts can lead to the formation of novel coordination compounds with unique structural and electronic properties.

Role as an Intermediate in Broader Organic Synthesis Pathways

A primary role of this compound in organic synthesis is to serve as a stable, crystalline intermediate. wikipedia.orgresearchgate.net The conversion of volatile or liquid ketones like 2-butanone into solid semicarbazone derivatives is a classic technique for the isolation, purification, and characterization of the parent carbonyl compound. researchgate.netbyjus.com

In a multi-step synthesis, the carbonyl group of a ketone is often reactive towards reagents intended for other parts of the molecule. In such cases, the carbonyl group can be "protected" by converting it into a semicarbazone. The semicarbazone group is generally stable and unreactive towards many common reagents, such as reducing agents or organometallics. Once the desired transformations on other parts of the molecule are complete, the semicarbazone group can be removed to regenerate the original ketone functionality, typically through hydrolysis with a dilute mineral acid. learncbse.in This protection-deprotection strategy makes this compound a crucial, albeit temporary, intermediate in the synthesis of more complex target molecules.

| Step | Process | Purpose |

|---|---|---|

| 1. Formation | Reaction of 2-butanone with semicarbazide (B1199961). byjus.com | Protection of the carbonyl group; formation of a stable, solid derivative for purification. researchgate.net |

| 2. Transformation | Chemical reactions are performed on other parts of the molecule. | The semicarbazone group remains inert to many reagents. |

| 3. Deprotection | Hydrolysis or other cleavage methods. researchgate.netlearncbse.in | Regeneration of the original 2-butanone carbonyl group to yield the final product. |

Chemical Manipulations of the Semicarbazone Functional Group

The semicarbazone functional group itself can be the target of chemical manipulation to yield different products. These reactions alter the core structure of the derivative, going beyond simple protection and deprotection.

Cleavage (Deprotection): The most common manipulation is the cleavage of the C=N bond to regenerate the parent ketone. While acid-catalyzed hydrolysis is standard, alternative methods have been developed. An efficient, solvent-free method involves the use of gaseous nitrogen dioxide to regenerate the carbonyl compound from its semicarbazone derivative. researchgate.net

Reaction at the Nitrogen Atoms: The nitrogen atoms in the semicarbazone are nucleophilic and can participate in further reactions. As seen in the synthesis of α-(tosylmethyl)semicarbazones, the N-H group adjacent to the C=N bond is reactive in multicomponent condensations, effectively undergoing an amidoalkylation to form a new N-C bond. researchgate.net These resulting N-substituted semicarbazones can then undergo further reactions, such as the displacement of the tosyl group by various nucleophiles. researchgate.net

Reduction of the Imine Bond: The C=N double bond (imine functionality) is susceptible to reduction. Treatment with appropriate reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation, can reduce the double bond to a single bond, yielding the corresponding substituted semicarbazide, CH3CH2C(CH3)H-NH-NH-C(=O)NH2. This transformation converts the planar, sp²-hybridized carbon into a chiral, sp³-hybridized center.

| Functional Group Site | Type of Manipulation | Result |

|---|---|---|

| C=N Double Bond | Cleavage / Hydrolysis learncbse.in | Regeneration of 2-butanone. |

| C=N Double Bond | Reduction | Formation of a substituted semicarbazide. |

| N-H Bond | Amidoalkylation researchgate.net | Substitution on the nitrogen atom, leading to more complex semicarbazone derivatives. |

Advanced Analytical Applications and Methodologies Involving 2 Butanone Semicarbazone

Utilization as a Derivatization Agent for Ketone Identification and Quantification

Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, called a derivative, which is more suitable for a particular analytical technique. 2-Butanone (B6335102) semicarbazone is the product of the derivatization of 2-butanone with semicarbazide (B1199961) hydrochloride. This reaction is a classic example of the condensation reaction between a ketone and a derivative of ammonia.

The primary utility of this derivatization lies in the identification of unknown ketones. wikipedia.org Many aldehydes and ketones are liquids at room temperature, making their characterization by melting point impossible. By converting a liquid ketone like 2-butanone into its solid, crystalline semicarbazone derivative, a sharp and characteristic melting point can be determined. oxfordreference.com This melting point, when compared with literature values, serves as a crucial data point in the identification of the original ketone. The melting point of 2-butanone semicarbazone is reported to be in the range of 140-146°C.

For quantification purposes, derivatization with agents like semicarbazide can enhance the detectability of the analyte. While modern quantitative methods often employ other derivatizing agents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) for techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), the principle remains the same. nih.gov The formation of the semicarbazone derivative introduces chromophoric or electroactive moieties, which can improve the response in spectrophotometric or electrochemical detectors, thereby allowing for more sensitive and accurate quantification of the parent ketone.

Melting Points of Semicarbazone Derivatives of Various Ketones

| Parent Ketone | Semicarbazone Derivative Melting Point (°C) |

|---|---|

| Acetone | 187-190 |

| 2-Butanone | 146 |

| Diethyl ketone | 139 |

| Methyl n-propyl ketone | 112 |

| Benzophenone | 164 |

| 4-Phenyl-2-butanone | 142 |

Applications in Qualitative Organic Analysis

Qualitative organic analysis is the systematic identification of organic compounds. A key step in this process is the identification of the functional group present in an unknown molecule. For carbonyl compounds, the formation of a solid derivative is a confirmatory test. Semicarbazones are frequently used for this purpose due to their crystalline nature and sharp melting points. oxfordreference.com